Sodium methacrylate
Overview
Description
Sodium methacrylate is the sodium salt of methacrylic acid, a compound widely used in the production of polymers. It is known for its role as a monomer in the synthesis of various copolymers and homopolymers. These polymers exhibit unique properties such as transparency, flexibility, and resistance to breakage, making this compound a valuable compound in numerous industrial applications .
Mechanism of Action
- When sodium methacrylate undergoes radical polymerization, it serves as a building block for creating long-chain polymers. The vinyl group in its structure allows it to participate in chain propagation during polymerization .
- The polymerization reaction can be initiated by various methods, including heat, light, or chemical initiators. This compound contributes to the elongation of the polymer chain during this process .
- The specific biochemical pathways involve the breaking and forming of covalent bonds, leading to the growth of the polymer chain .
- Molecularly, the polymer consists of repeating units derived from this compound, contributing to its overall structure and functionality .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Sodium methacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can react with alcohols and amines, forming esters and amides, respectively . These interactions are facilitated by enzymes such as esterases and amidases, which catalyze the formation of these compounds. The nature of these interactions is typically covalent, involving the formation of stable chemical bonds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the growth and differentiation of primary human osteoblasts . This compound affects cell function by modulating the expression of genes involved in osteogenesis, such as osteoprotegerin, osteopontin, and osteocalcin. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound may also inhibit or activate enzymes, depending on the context of the biochemical reaction. For example, it can inhibit the activity of certain proteases, preventing the degradation of proteins. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . The degradation of this compound can lead to the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote beneficial effects, such as enhanced bone growth and repair . At high doses, it can cause toxic or adverse effects, including inflammation and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by esterases and amidases, leading to the formation of methacrylic acid and other metabolites . These metabolic pathways can influence the overall metabolic flux, altering the levels of key metabolites and affecting cellular energy balance. This compound can also impact the activity of metabolic enzymes, leading to changes in the rates of biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in specific cellular compartments, depending on its chemical properties and the presence of targeting signals. This localization can influence its biochemical activity, as the compound may interact with different biomolecules in distinct cellular environments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the cytoplasm, where it can interact with cytosolic enzymes and proteins. Alternatively, it may be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methacrylate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where methacrylic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity methacrylic acid and sodium hydroxide, with careful control of temperature and pH to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium methacrylate undergoes various chemical reactions, including polymerization, esterification, and substitution reactions.
Common Reagents and Conditions:
Polymerization: this compound can polymerize in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.
Esterification: this compound reacts with alcohols in the presence of acid catalysts to form methacrylate esters.
Major Products Formed:
Polymers: Poly(this compound) and copolymers with other monomers.
Esters: Methacrylate esters, which are used in the production of coatings, adhesives, and plastics.
Scientific Research Applications
Sodium methacrylate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Sodium acrylate: Similar to sodium methacrylate, sodium acrylate is used in the production of superabsorbent polymers.
Methyl methacrylate: This compound is used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Ethyl methacrylate: Used in the production of coatings and adhesives, ethyl methacrylate provides different mechanical properties compared to this compound.
Uniqueness: this compound stands out due to its ability to form hydrogels and superabsorbent polymers, which are highly valued in medical and industrial applications. Its biocompatibility and flexibility make it a preferred choice for applications requiring these properties .
Properties
IUPAC Name |
sodium;2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONHXMAHPHADTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-41-4 (Parent), 25087-26-7 (Parent) | |
Record name | Sodium methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium polymethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9044823 | |
Record name | Sodium methacrylate | |
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Molecular Weight |
108.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline] | |
Record name | Sodium methacrylate | |
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Solubility |
Soluble in water | |
Record name | SODIUM METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |
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CAS No. |
5536-61-8, 25086-62-8, 54193-36-1 | |
Record name | Sodium methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |
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Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium polymethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1), homopolymer | |
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Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |
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Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1) | |
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Record name | Sodium methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |
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Record name | Sodium methacrylate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |
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Record name | SODIUM METHACRYLATE | |
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Record name | SODIUM METHACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sodium Methacrylate?
A1: this compound has the molecular formula C4H5NaO2 and a molecular weight of 108.09 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques. [] These include:
- FTIR: Infrared spectroscopy helps identify the presence of specific functional groups like –NH2 and –COOH. []
- Raman: This technique is particularly useful for identifying ion clustering in copolymers containing this compound. []
- NIR: Near-infrared spectroscopy, combined with chemometric techniques, can predict properties like ionic content and glass transition temperature in styrene-sodium methacrylate ionomers. []
Q3: How does the concentration of this compound affect the properties of hydrogels?
A3: Increasing the concentration of this compound during hydrogel synthesis generally leads to:
- Increased swelling capacity: This is due to the hydrophilic nature of the this compound monomer. [, ]
- Faster curing rate: this compound can significantly speed up the curing rate index (CR) in ethylene-vinyl acetate copolymer (EVM) compounds. []
Q4: Can this compound be used as a reinforcing agent in polymers?
A4: Yes, this compound can act as a reinforcing agent in certain polymers like ethylene-vinyl acetate copolymer (EVM). In situ preparation of this compound within the EVM matrix leads to vulcanizates with improved mechanical properties and high transparency. [, ]
Q5: How does the presence of this compound impact the thermal stability of materials?
A5: this compound can contribute to the thermal stability of nanocomposites. For example, magnetite nanocomposites synthesized with a poly(this compound) shell exhibit good thermal stability. []
Q6: Can this compound be copolymerized with other monomers?
A6: Yes, this compound readily copolymerizes with various monomers, including:
- Methacrylate esters: this compound copolymerizes with methacrylate esters like methyl methacrylate in aqueous media. []
- Acrylamide: It forms copolymers with acrylamide, often used in hydrogel applications. [, , , , ]
- Styrene: Copolymers with styrene are commonly studied for their ionomeric properties. [, , , , ]
Q7: How does the choice of crosslinker affect the swelling behavior of this compound-based hydrogels?
A7: The type and concentration of crosslinker significantly impact the swelling behavior of this compound-based hydrogels. For instance, using N,N′-methylenebisacrylamide, 1,4-butanediol diacrylate, or diallyl phthalate as crosslinkers results in varying swelling capacities and diffusion kinetics. [, ]
Q8: What factors influence the polymerization kinetics of this compound?
A8: Several factors can affect the polymerization kinetics of this compound:
- Monomer concentration: Higher concentrations generally lead to faster reaction rates. [, , ]
- Initiator system: Systems like ammonium persulfate/N,N,N′,N′-tetramethylethylenediamine (APS/TMEDA) are commonly employed, and their concentration influences the polymerization rate. [, , ]
- Temperature: Polymerization rate typically increases with temperature. [, , ]
- Presence of templates: Template polymerization, using molecules like poly(allylamine) hydrochloride, can significantly influence the kinetics and lead to more ordered polymer structures. [, ]
Q9: What are the potential applications of this compound-based materials?
A9: this compound-based materials find diverse applications due to their unique properties:
- Superabsorbent hydrogels: These hydrogels exhibit high water absorption capacity, making them suitable for applications like agriculture, hygiene products, and drug delivery. [, , ]
- Dye removal: this compound-based hydrogels and composites effectively remove dyes like methylene blue and crystal violet from aqueous solutions. [, ]
- Water disinfection: Cotton fabrics modified with poly(this compound)/silver nanoparticles demonstrate high bactericidal activity for water disinfection. []
- Controlled release: Microcapsules incorporating poly(this compound) can provide sustained release of hydrophobic actives for pharmaceutical applications. []
- Oil/water separation: The hydrophobic nature of modified poly(this compound) allows for efficient oil removal from water. []
Q10: How does the molecular weight of this compound-based polymers affect their properties?
A10: The molecular weight of this compound-based polymers significantly influences their performance:
- Building performance: Poly(this compound) with specific molecular weights exhibits superior building performances compared to traditional builders like sodium tripolyphosphate. []
- Detergency: The effectiveness of poly(this compound) as a detergent in cleaning soiled fabrics depends on its molecular weight. []
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